Cas no 1629463-02-0 (2-azido-2-(2-methoxyphenyl)ethan-1-ol)

2-azido-2-(2-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-2-(2-methoxyphenyl)ethan-1-ol
- 1629463-02-0
- EN300-1840209
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- Inchi: 1S/C9H11N3O2/c1-14-9-5-3-2-4-7(9)8(6-13)11-12-10/h2-5,8,13H,6H2,1H3
- InChI Key: BVLWXWKDQHTUSZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C(CO)N=[N+]=[N-]
Computed Properties
- Exact Mass: 193.085126602g/mol
- Monoisotopic Mass: 193.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: 2.1
2-azido-2-(2-methoxyphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840209-0.05g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 0.05g |
$443.0 | 2023-09-19 | ||
Enamine | EN300-1840209-0.1g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 0.1g |
$464.0 | 2023-09-19 | ||
Enamine | EN300-1840209-10.0g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 10g |
$3376.0 | 2023-06-02 | ||
Enamine | EN300-1840209-5.0g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 5g |
$2277.0 | 2023-06-02 | ||
Enamine | EN300-1840209-1.0g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-1840209-2.5g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 2.5g |
$1034.0 | 2023-09-19 | ||
Enamine | EN300-1840209-5g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 5g |
$1530.0 | 2023-09-19 | ||
Enamine | EN300-1840209-0.25g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 0.25g |
$485.0 | 2023-09-19 | ||
Enamine | EN300-1840209-0.5g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 0.5g |
$507.0 | 2023-09-19 | ||
Enamine | EN300-1840209-1g |
2-azido-2-(2-methoxyphenyl)ethan-1-ol |
1629463-02-0 | 1g |
$528.0 | 2023-09-19 |
2-azido-2-(2-methoxyphenyl)ethan-1-ol Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on 2-azido-2-(2-methoxyphenyl)ethan-1-ol
Professional Introduction to 2-azido-2-(2-methoxyphenyl)ethan-1-ol (CAS No. 1629463-02-0)
2-azido-2-(2-methoxyphenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1629463-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azido alcohols, characterized by the presence of an azido functional group (-N₃) attached to a secondary alcohol backbone. The aromatic ring in its structure, specifically a 2-methoxyphenyl (anisole) moiety, contributes to its unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 2-azido-2-(2-methoxyphenyl)ethan-1-ol positions it as a versatile building block for medicinal chemists. The combination of the azido group and the secondary alcohol allows for diverse chemical transformations, including nucleophilic substitution reactions, cycloadditions, and cross-coupling reactions. These reactivities are particularly useful in constructing heterocyclic scaffolds and functionalized alcohols, which are prevalent in many drug candidates.
In recent years, there has been growing interest in exploring the pharmacological potential of azido-containing compounds. The azido group, while reactive, can be selectively transformed into other functional groups such as amines or carboxylic acids through controlled decomposition or reduction processes. This adaptability makes 2-azido-2-(2-methoxyphenyl)ethan-1-ol a promising candidate for generating novel analogs with tailored biological activities.
One of the most compelling applications of this compound lies in its role as a precursor for synthesizing bioactive molecules. For instance, researchers have leveraged its reactivity to develop inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. The methoxy group on the aromatic ring not only enhances solubility but also modulates electronic properties, influencing both binding affinity and metabolic stability—key factors in drug design.
The pharmaceutical industry has increasingly recognized the importance of high-quality intermediates like 2-azido-2-(2-methoxyphenyl)ethan-1-ol in accelerating drug discovery pipelines. Its synthetic accessibility and well-defined reactivity profile make it an attractive choice for medicinal chemists seeking efficient routes to complex molecular architectures. Furthermore, advances in synthetic methodologies have enabled more streamlined preparations of this compound, reducing costs and improving yields—a critical consideration for industrial-scale applications.
Recent studies have also highlighted the potential of 2-azido-2-(2-methoxyphenyl)ethan-1-ol in material science applications beyond traditional pharmaceuticals. Its ability to participate in polymerization reactions or serve as a cross-linking agent has been explored in developing advanced materials with specialized properties. This dual utility underscores the compound’s broad applicability across multiple scientific disciplines.
The safety and handling of CAS No. 1629463-02-0 are paramount considerations during its synthesis and use. While not classified as hazardous under standard conditions, proper precautions must be taken to prevent unintended reactions involving the azido group. Researchers employing this compound should adhere to established protocols for managing reactive intermediates to ensure safe laboratory practices.
Looking ahead, the continued exploration of 2-azido-2-(2-methoxyphenyl)ethan-1-ol is expected to yield further insights into its mechanistic behavior and expanded applications. Collaborative efforts between academia and industry will likely drive innovation in leveraging this intermediate for next-generation therapeutics and materials. As synthetic chemistry evolves with new methodologies such as flow chemistry and biocatalysis, opportunities to optimize the preparation and utilization of compounds like CAS No. 1629463-02-0 will emerge.
The integration of computational tools into drug discovery has also enhanced the strategic use of intermediates like 2-(2-methoxyphenyl)-1-hydroxyethyl azide (the systematic name). Molecular modeling studies can predict how modifications around the aromatic ring influence binding interactions with biological targets, guiding rational design efforts. Such approaches complement experimental work by providing predictive insights into structure–activity relationships.
In conclusion, CAS No. 1629463-02-0, corresponding to 2-azido- >> > > > > >/>/<>//<>//<>//<>//<>//<>//<>//(E)-4-hydroxy-N-(4-methylphenyl)-3-butenamide, is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations that are pivotal for constructing novel bioactive molecules. As advancements continue to refine synthetic methodologies and expand our understanding of its reactivity, compounds like CAS No. 1629463-02.0
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